Aqueous Solubility Eliminates Lipid-Emulsion Associated Risks and Pain on Injection
Fospropofol disodium is formulated as a clear aqueous solution, whereas propofol requires a lipid macroemulsion vehicle. This fundamental difference eliminates the risk of hypertriglyceridemia and bacterial contamination associated with propofol lipid emulsions, and reduces the incidence of injection pain [1]. In a clinical study, fospropofol disodium significantly decreased the risk of hypertriglyceridemia compared with propofol [1]. Additionally, fospropofol disodium avoids the pain on injection commonly reported with propofol due to its aqueous nature [2].
| Evidence Dimension | Formulation and Adverse Event Profile |
|---|---|
| Target Compound Data | Aqueous solution; reduced hypertriglyceridemia risk; reduced injection pain |
| Comparator Or Baseline | Propofol lipid emulsion; known hypertriglyceridemia risk and injection pain |
| Quantified Difference | No direct quantitative comparison provided; risk reduction is class-level inference. |
| Conditions | Intravenous administration in clinical settings |
Why This Matters
This formulation differentiation is critical for patients requiring long-term sedation or those with lipid metabolism disorders, directly influencing procurement decisions in ICUs and anesthesia departments.
- [1] Gao X, et al. Fospropofol disodium versus propofol for long-term sedation during invasive mechanical ventilation: A pilot randomized clinical trial. J Clin Anesth. 2024 Aug;95:111442. PMID: 38493706. View Source
- [2] Zou C, et al. Clinical Use of Fospropofol Disodium: Evaluation of Pharmacology, Safety, and Efficacy. Drug Des Devel Ther. 2025 Jun 26;19:5453-5460. PMID: 40589448. View Source
